4',5-Difluorobiphenyl-2-carbonitrile
Description
4',5-Difluorobiphenyl-2-carbonitrile is a fluorinated aromatic compound featuring a biphenyl backbone substituted with two fluorine atoms at the 4' and 5 positions and a nitrile group (-C≡N) at the 2 position. Fluorine atoms and nitrile groups are known to enhance thermal stability, lipophilicity, and binding affinity in bioactive molecules .
Properties
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSRJBNKMXYLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Regioselective Coupling
A highly efficient and regioselective preparation method involves a palladium-catalyzed cross-coupling reaction between a fluorinated aryl halide and a nitrile-substituted aryl partner.
- The critical step is the coupling of 5'-chloro-4,2'-difluorobiphenyl-2-carbonitrile with an appropriate coupling partner under palladium catalysis.
- The choice of solvent, ligand, and additives such as tetrabutylammonium salts significantly affects the yield and regioselectivity.
- This method is exemplified in the synthesis of related GABA α2/3 agonists, demonstrating the applicability of this approach to 4',5-difluorobiphenyl-2-carbonitrile derivatives.
Friedel-Crafts Acylation and Subsequent Functional Group Transformations
Another approach involves:
- Friedel-Crafts acylation of 2,4-difluorobiphenyl with acyl chlorides using Lewis acids (commonly AlCl3) in inert solvents like methylene chloride or 1,2-dichloroethane.
- This reaction yields acylated biphenyl intermediates, which can be further transformed into nitriles through subsequent steps.
- Control of regioselectivity during the Friedel-Crafts reaction is critical to avoid unwanted positional isomers.
- This method is well-documented in patent literature with detailed reaction conditions and purification steps.
Diazotization and Biaryl Coupling
- Diazotization of appropriately substituted anilines followed by coupling with fluorinated aromatic compounds can yield difluorobiphenyl derivatives.
- For example, diazotizing an aniline and coupling the resulting benzenediazonium salt with a fluorinated aromatic partner under controlled conditions leads to biphenyl formation.
- This method is useful for preparing fluorinated biphenyl phenols and related compounds, which can be converted to nitriles through further functional group manipulations.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Insights
- Regioselectivity : Achieving the correct substitution pattern on the biphenyl ring is challenging due to multiple reactive sites. The use of directing groups and selective catalysts is crucial.
- Catalyst and Ligand Effects : The palladium-catalyzed coupling shows significant sensitivity to the choice of ligand and additives. Tetrabutylammonium salts improve catalyst turnover and selectivity.
- Solvent Impact : Polar aprotic solvents often enhance coupling efficiency and selectivity, but solvent choice must be optimized for each substrate combination.
- Temperature and Pressure : Some steps, such as carbonate-mediated transformations, require elevated temperatures (up to 240°C) and controlled pressure environments to achieve desired conversions without side reactions.
- Purification : Crystallization and filtration under controlled temperature conditions yield high-purity products suitable for further synthetic applications.
Summary Table of Preparation Routes
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd catalyst, ligand, tetrabutylammonium salt | Cross-coupling | High regioselectivity, mild conditions | Requires expensive catalysts and ligands |
| Friedel-Crafts Acylation | 2,4-difluorobiphenyl, acyl chloride, AlCl3 | Electrophilic aromatic substitution | Scalable, well-established | Regioselectivity challenges, harsh Lewis acid conditions |
| Diazotization & Biaryl Coupling | Aniline derivatives, diazotization reagents | Azo coupling followed by biaryl formation | High yield, versatile intermediates | Multi-step, requires careful temperature control |
Chemical Reactions Analysis
4’,5-Difluorobiphenyl-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atoms in the biphenyl structure can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
DFBC serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Substitution Reactions: The fluorine atoms can be substituted with other functional groups, enabling the creation of diverse derivatives.
- Oxidation and Reduction Reactions: DFBC can be oxidized to form carboxylic acids or reduced to amines, providing pathways for synthesizing complex molecules .
Biological Research
DFBC is increasingly utilized in biological studies due to its potential interactions with biological macromolecules:
- Pharmaceutical Development: It is investigated for its therapeutic properties, particularly as a precursor for drug candidates targeting specific diseases.
- Molecular Interaction Studies: The compound's nitrile group can form hydrogen bonds with amino acids in proteins, facilitating studies on enzyme interactions and receptor binding affinities .
Industrial Applications
In the industrial sector, DFBC is employed in the production of specialty chemicals:
- Material Science: Its properties make it suitable for developing materials with specific thermal or mechanical characteristics.
- Environmental Chemistry: Research into the biodegradation of fluorinated compounds includes DFBC, highlighting its relevance in environmental impact studies .
Case Study 1: Pharmaceutical Applications
Research has shown that DFBC exhibits promising activity against certain cancer cell lines. In vitro studies indicated that DFBC could inhibit cell proliferation through mechanisms involving apoptosis induction. This suggests potential as an anticancer agent, warranting further investigation into its pharmacodynamics and safety profiles .
Case Study 2: Environmental Impact
A study focused on the biodegradation pathways of fluorinated biphenyls highlighted DFBC's stability in microbial environments. The research indicated that specific bacterial strains could metabolize DFBC, leading to insights into bioremediation strategies for fluorinated pollutants .
Mechanism of Action
The mechanism of action of 4’,5-Difluorobiphenyl-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The fluorine atoms and nitrile group play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action can vary, but they often include inhibition or activation of target proteins, leading to desired biological effects .
Comparison with Similar Compounds
Research Implications and Limitations
The absence of direct experimental data for this compound necessitates reliance on structural analogs. Fluorinated biphenyl carbonitriles are understudied compared to their nitro or heterocyclic counterparts, suggesting a gap in understanding their synthetic pathways and bioactivity. Future studies should prioritize crystallographic and spectroscopic characterization of this compound to validate its properties.
Biological Activity
4',5-Difluorobiphenyl-2-carbonitrile is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its biphenyl structure with fluorine and nitrile groups, is under investigation for its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 215.2 g/mol. The structure features:
- Biphenyl Backbone : Consists of two phenyl rings.
- Fluorine Substituents : Located at the 4' and 5' positions, enhancing the compound's reactivity.
- Nitrile Group : Positioned at the 2-position of one of the phenyl rings, contributing to its polar character.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.2 g/mol |
| Fluorine Substituents | 2 (at 4' and 5') |
| Functional Group | Nitrile |
Research indicates that this compound may interact with biological macromolecules through various mechanisms:
- Hydrogen Bonding : The nitrile group can form hydrogen bonds with amino acids in proteins.
- Hydrophobic Interactions : The biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins.
Case Studies and Research Findings
- Amyloid Inhibition :
- Antiviral Activity :
- Cytotoxicity Studies :
Table 2: Summary of Biological Activities
| Study Focus | Findings |
|---|---|
| Amyloid Inhibition | Potential inhibitor of TTR fibrillogenesis |
| Antiviral Activity | Significant inhibitory effects on HIV strains |
| Cytotoxicity | Varied toxicity profiles among derivatives |
Future Directions
The ongoing research into this compound suggests several promising avenues for future studies:
- Detailed Mechanistic Studies : Further investigation into the specific interactions between this compound and biological targets is essential.
- Development of Derivatives : Exploring modifications to enhance efficacy and reduce toxicity could lead to new therapeutic agents.
- Clinical Trials : If preclinical studies continue to show positive results, advancing to clinical trials will be necessary to evaluate safety and effectiveness in humans.
Q & A
Q. What are the common synthetic routes for preparing 4',5-Difluorobiphenyl-2-carbonitrile, and what are their advantages and limitations?
Methodological Answer: A primary method involves Suzuki-Miyaura cross-coupling between a 2-cyanophenyl halide (e.g., 2-bromobenzonitrile) and a fluorinated arylboronic acid (e.g., 4,5-difluorophenylboronic acid). This reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a polar solvent (e.g., DMF/water) under inert conditions. Advantages include high regioselectivity and compatibility with nitrile groups. Limitations include potential dehalogenation side reactions and the need for pure, anhydrous boronic acid reagents . Alternative routes like Ullmann coupling may be explored but often require higher temperatures and suffer from lower yields.
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H NMR : Identifies aromatic proton environments and confirms biphenyl linkage (e.g., coupling patterns between adjacent protons).
- ¹⁹F NMR : Critical for verifying fluorine substituent positions and detecting impurities.
- IR Spectroscopy : Confirms the presence of the nitrile group (~2220 cm⁻¹ absorption).
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- X-ray Crystallography : Provides definitive structural confirmation of regiochemistry and molecular geometry, as demonstrated in studies of analogous fluorinated carbonitriles .
Q. How can the solubility and stability of this compound be optimized for experimental use?
Methodological Answer:
- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) or mixtures with THF. For aqueous systems, employ surfactants or co-solvents.
- Stability : Store under inert atmospheres (argon/nitrogen) at low temperatures (0–4°C) to prevent hydrolysis of the nitrile group. Light-sensitive conditions may require amber glassware, as fluorinated aromatics can undergo photodegradation .
Advanced Research Questions
Q. How can regiochemical challenges during fluorine substitution be addressed in the synthesis of this compound?
Methodological Answer: Regioselectivity is influenced by directing groups and catalyst design . For example:
- Introduce a temporary directing group (e.g., -B(OH)₂) to control fluorination positions before coupling.
- Use ligand-accelerated catalysis (e.g., Pd with bulky phosphine ligands) to minimize undesired side reactions. Computational modeling (DFT) can predict transition states to optimize reaction pathways .
Q. What computational methods predict the electronic effects of fluorine substituents on the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to assess the electron-withdrawing effects of fluorine atoms on the nitrile group and aromatic ring.
- Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites for reaction planning. For example, the nitrile group’s LUMO may guide nucleophilic attack in further functionalization .
Q. How can discrepancies in reported physical properties (e.g., melting points, spectral data) be resolved across studies?
Methodological Answer:
- Reproduce Synthesis : Use standardized protocols (e.g., identical catalysts, solvents, and purification methods).
- Advanced Purity Analysis : Employ HPLC with UV/Vis detection or chiral columns to identify impurities.
- Cross-Validate Spectra : Compare ¹⁹F NMR and X-ray data with literature values. For example, crystallographic data from analogous compounds can resolve ambiguities in fluorine positioning .
Q. What role does this compound play in medicinal chemistry research?
Methodological Answer: The compound serves as a scaffold for drug discovery due to:
- Bioisosteric Properties : The nitrile group mimics carbonyl functionalities in enzyme inhibitors.
- Metabolic Stability : Fluorine atoms reduce oxidative degradation.
- Structure-Activity Relationship (SAR) Studies : Modifications at the nitrile or fluorine positions can optimize binding affinity, as seen in kinase inhibitor research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
